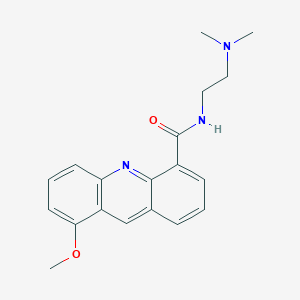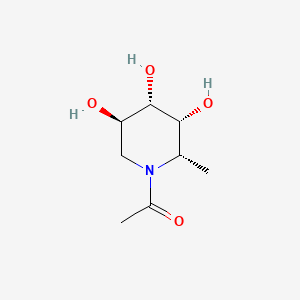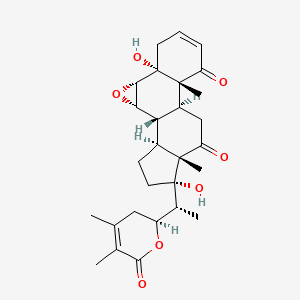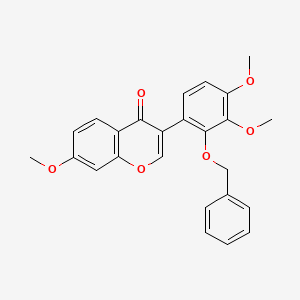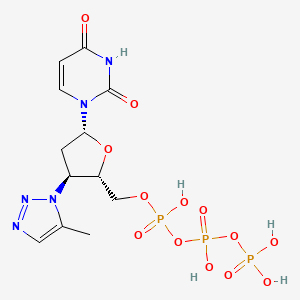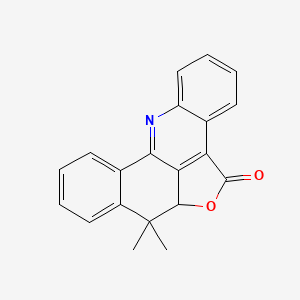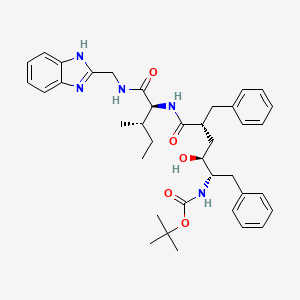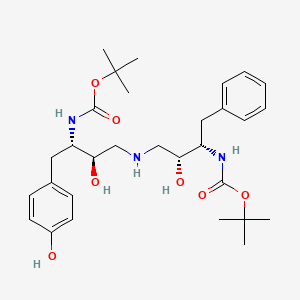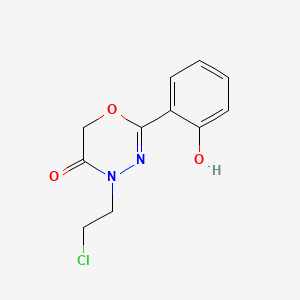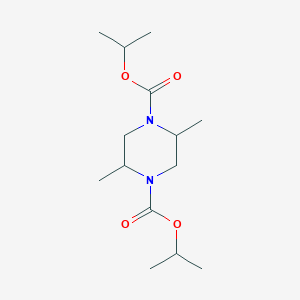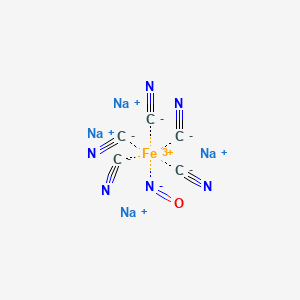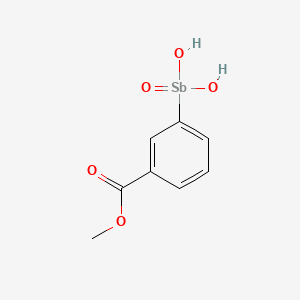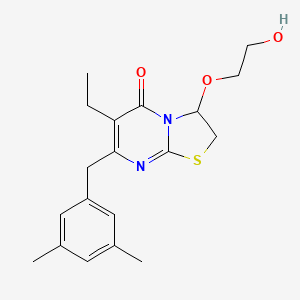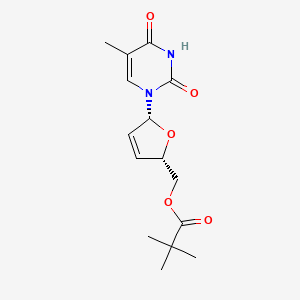
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is known for its antiviral properties, particularly against HIV, and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the formation of 2’,3’-unsaturated pyrimidine nucleosides via a novel β-elimination reaction
Industrial Production Methods
For large-scale production, the method involves using 5’-benzoyl-2’,α-halogen-3’α-alkanesulfonyl thymidine intermediates. This method is efficient and practical for deprotection, isolation, and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further applications.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
Substitution: Commonly used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase. It competes with the natural substrate, thymidine-5’-triphosphate, and gets incorporated into the viral DNA, causing termination of the viral DNA chain . This mechanism is crucial for its antiviral activity against HIV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The naturally occurring nucleoside in DNA.
2’,3’-Didehydro-3’-deoxythymidine: A closely related compound with similar antiviral properties.
Stavudine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The addition of the 5’-(2,2-dimethylpropanoate) group provides distinct pharmacokinetic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
126209-27-6 |
|---|---|
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-7-17(14(20)16-12(9)18)11-6-5-10(22-11)8-21-13(19)15(2,3)4/h5-7,10-11H,8H2,1-4H3,(H,16,18,20)/t10-,11+/m0/s1 |
InChI-Schlüssel |
OIXBHGSSSPUXAM-WDEREUQCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


